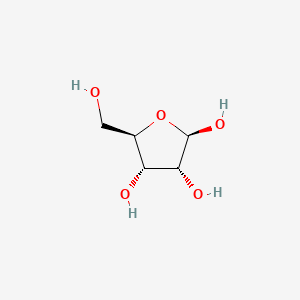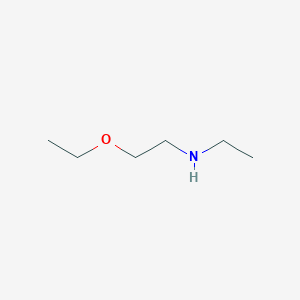![molecular formula C20H21N3 B1595492 2-[(4-Fenilpiperazin-1-il)metil]quinolina CAS No. 39819-27-7](/img/structure/B1595492.png)
2-[(4-Fenilpiperazin-1-il)metil]quinolina
Descripción general
Descripción
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom in the second position. This compound is characterized by the presence of a phenylpiperazine moiety attached to the quinoline ring system, which can influence its chemical and biological properties.
Aplicaciones Científicas De Investigación
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound also exhibits a certain ability to inhibit butyrylcholinesterase (BuChE) .
Mode of Action
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline interacts with its targets by inhibiting their activity . It exhibits potent inhibitory activity against AChE and moderate inhibitory activity against BuChE . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BuChE by 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Result of Action
The result of the action of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is the enhancement of cognitive functions due to the increased level of acetylcholine in the brain . This is achieved by inhibiting the enzymes responsible for the breakdown of acetylcholine .
Action Environment
The action of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline can be influenced by environmental factors. For instance, in the context of corrosion inhibition, the efficiency of the compound was found to increase with increasing inhibitor concentration and decrease with increasing temperature . .
Análisis Bioquímico
Biochemical Properties
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. This compound has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of acetylcholine and butyrylcholine, respectively . The interaction between 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline and these enzymes involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions such as Alzheimer’s disease.
Cellular Effects
The effects of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline can modulate the activity of neurotransmitter receptors, leading to altered neuronal signaling . Additionally, it has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity, thereby enhancing cognitive functions.
Molecular Mechanism
At the molecular level, 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling . This compound also interacts with other biomolecules, such as neurotransmitter receptors, where it can act as an agonist or antagonist, depending on the receptor subtype. These interactions result in changes in receptor activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline have been studied over various time frames. The stability of this compound is crucial for its long-term efficacy. Studies have shown that 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained neuroprotective effects and improved cognitive functions in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and neurotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is involved in several metabolic pathways. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the parent compound. The interaction of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
The transport and distribution of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is critical for its activity and function. This compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline to specific organelles, such as mitochondria or the endoplasmic reticulum, influencing its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline typically involves the following steps:
Formation of Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller reaction.
Introduction of Piperazine Moiety: : The phenylpiperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the quinoline derivative with 4-phenylpiperazine under suitable conditions, such as elevated temperatures and the presence of a base catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂CrO₄, and oxygen (O₂) in the presence of a catalyst.
Reduction: : LiAlH₄, H₂, and palladium on carbon (Pd/C).
Substitution: : Alkyl halides, amines, and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Quinoline-2,3-dione derivatives.
Reduction: : Reduced quinoline derivatives.
Substitution: : Substituted quinoline derivatives with various functional groups.
Comparación Con Compuestos Similares
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is similar to other quinoline derivatives and phenylpiperazine compounds. Some similar compounds include:
Quinoline: : Basic structure without the phenylpiperazine moiety.
4-Phenylpiperazine: : Piperazine derivative without the quinoline core.
2-(4-Phenylpiperazin-1-yl)pyrimidine: : Similar structure with a pyrimidine core instead of quinoline.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline.
Propiedades
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-2-7-19(8-3-1)23-14-12-22(13-15-23)16-18-11-10-17-6-4-5-9-20(17)21-18/h1-11H,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGDHAILGUSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276207 | |
| Record name | 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39819-27-7 | |
| Record name | 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1595418.png)
![4-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1595419.png)







